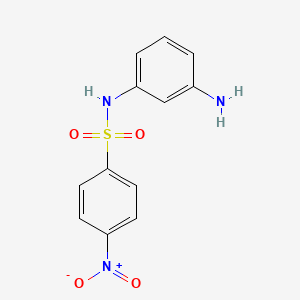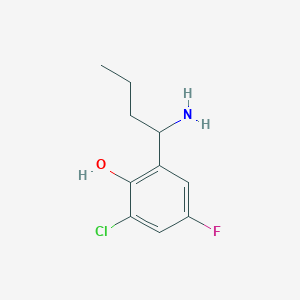
(3S)-3-Amino-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Amino-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid: is a synthetic organic compound that features a unique combination of an amino acid and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne. In this case, 4-bromo-1-methyl-1H-1,2,3-triazole is formed by reacting 4-bromo-1-methyl-1H-1,2,3-triazole-5-amine with an appropriate alkyne under copper-catalyzed conditions.
Attachment to the Amino Acid Backbone: The triazole ring is then attached to the amino acid backbone through a nucleophilic substitution reaction. This involves the reaction of the triazole compound with a suitable amino acid derivative, such as (S)-3-chloropropanoic acid, under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.
Reduction: The triazole ring can be reduced to form a dihydrotriazole derivative.
Substitution: The bromine atom on the triazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Nitro or nitroso derivatives of the amino group.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
(3S)-3-Amino-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders.
Biochemistry: The compound can serve as a biochemical probe to study enzyme-substrate interactions and protein-ligand binding.
Industrial Chemistry: It can be utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the amino acid backbone can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Amino-3-(1H-1,2,3-triazol-5-yl)propanoic acid: Lacks the bromine and methyl groups on the triazole ring.
(3S)-3-Amino-3-(4-chloro-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid: Contains a chlorine atom instead of a bromine atom on the triazole ring.
Uniqueness
(3S)-3-Amino-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid is unique due to the presence of the bromine and methyl groups on the triazole ring, which can enhance its binding affinity and specificity for certain molecular targets. These substituents can also influence the compound’s reactivity and stability, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C6H9BrN4O2 |
|---|---|
Molecular Weight |
249.07 g/mol |
IUPAC Name |
(3S)-3-amino-3-(5-bromo-3-methyltriazol-4-yl)propanoic acid |
InChI |
InChI=1S/C6H9BrN4O2/c1-11-5(6(7)9-10-11)3(8)2-4(12)13/h3H,2,8H2,1H3,(H,12,13)/t3-/m0/s1 |
InChI Key |
PDDMBWFTQDOCHU-VKHMYHEASA-N |
Isomeric SMILES |
CN1C(=C(N=N1)Br)[C@H](CC(=O)O)N |
Canonical SMILES |
CN1C(=C(N=N1)Br)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Tert-butyl 4-[(4-ethyl-1,3-thiazol-2-yl)amino]piperidine-1-carboxylate](/img/structure/B13313649.png)


![1-[2-(piperidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13313665.png)

![6-Propyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione](/img/structure/B13313679.png)
![2-[5-(Thiophen-2-YL)-1,2-oxazol-4-YL]ethan-1-amine](/img/structure/B13313686.png)




